N1-cyclobutyl-3-methylbenzene-1,2-diamine
Description
N1-Cyclobutyl-3-methylbenzene-1,2-diamine is a substituted aromatic diamine featuring a cyclobutyl group at the N1 position and a methyl group at the 3-position of the benzene ring. For instance, 4-methylbenzene-1,2-diamine serves as a precursor in kinase inhibitor synthesis , highlighting the importance of substitution patterns in medicinal applications.
Properties
IUPAC Name |
1-N-cyclobutyl-3-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-4-2-7-10(11(8)12)13-9-5-3-6-9/h2,4,7,9,13H,3,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVUNVPURBOTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclobutyl-3-methylbenzene-1,2-diamine typically involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of amino groups onto the benzene ring. This can be achieved through nitration followed by reduction or direct amination reactions.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst.
Methyl Group Addition: The methyl group is introduced through a Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-cyclobutyl-3-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
N1-Cyclobutyl-3-methylbenzene-1,2-diamine has been investigated for its potential therapeutic properties. It is particularly noted for its role in the synthesis of bioactive compounds, including derivatives that may act as inhibitors for various biological targets.
2. Drug Development:
This compound serves as a crucial intermediate in the design of new pharmaceuticals. Its structural characteristics allow it to be modified into various derivatives which can exhibit enhanced biological activity. For instance, derivatives have been synthesized that show promise as inhibitors of specific kinases involved in immune responses and cancer progression .
3. Catalysis:
The compound has potential applications as a catalyst or ligand in organic reactions. Its amine groups can facilitate various catalytic processes, including asymmetric synthesis and polymerization reactions.
Industrial Applications
1. Material Science:
this compound is being explored for use in advanced materials development. Its unique structure may impart desirable properties to polymers or composites used in various industrial applications.
2. Agrochemicals:
The compound may also find utility in the synthesis of agrochemicals, including pesticides and herbicides. Its reactivity can be harnessed to develop new formulations that improve efficacy and reduce environmental impact .
Comparative Analysis with Related Compounds
To illustrate the versatility of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N1-Methyl-4-nitrobenzene-1,2-diamine | Nitro group instead of cyclobutyl | Known for its use in dye synthesis |
| 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine | Cyclopropyl group | Exhibits different reactivity due to strain |
| N1-Cyclobutyl-N2-octadecylethane-1,2-diamine | Long alkyl chain | Potentially higher lipophilicity |
Case Studies
Case Study 1: Therapeutic Development
A study highlighted the synthesis of this compound derivatives that were evaluated for their inhibitory activity against specific kinases involved in autoimmune diseases. The results indicated that certain derivatives showed significant promise as therapeutic agents with reduced side effects compared to existing treatments .
Case Study 2: Material Applications
Research into the material science applications of this compound demonstrated its effectiveness as a modifier in polymer matrices, enhancing mechanical properties and thermal stability. These findings suggest potential uses in creating more durable materials for construction and automotive industries .
Mechanism of Action
The mechanism by which N1-cyclobutyl-3-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The substituents on benzene-1,2-diamine derivatives significantly alter their chemical behavior:
- N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (): The electron-withdrawing trifluoromethyl groups enhance electrophilic substitution resistance but increase lipophilicity, making it suitable for hydrophobic interactions in drug design.
- N1-(3-Methoxypropyl)benzene-1,2-diamine (): The methoxypropyl chain improves solubility in polar solvents, a trait absent in the methyl-substituted target compound.
Table 1: Substituent-Driven Properties
Corrosion Inhibition and DFT Correlations
While aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) are studied for corrosion inhibition (), aromatic diamines with bulky substituents (e.g., cyclobutyl) could offer enhanced adsorption on metal surfaces. Computational studies (DFT) on frontier molecular orbitals and adsorption energies could predict efficacy, as demonstrated for DETA derivatives .
Biological Activity
N1-Cyclobutyl-3-methylbenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
The compound features a cyclobutyl group and a 3-methyl substituent on a benzene ring with two amino groups at the 1 and 2 positions. Its molecular formula is .
Synthesis:
The synthesis typically involves:
- Formation of Benzene Substituents: Introduction of amino groups via nitration followed by reduction or direct amination.
- Cyclobutyl Group Introduction: Achieved through Friedel-Crafts alkylation using cyclobutyl chloride.
- Methyl Group Addition: Also through Friedel-Crafts alkylation using methyl chloride.
Biological Activity
This compound has been investigated for various biological activities, including:
- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity. This includes potential inhibition of monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism and has implications in neurodegenerative diseases .
- Receptor Interactions: It has been studied for its binding affinity to various receptors, including serotonin and adrenergic receptors, which play significant roles in mood regulation and cardiovascular functions .
The mechanism by which this compound exerts its effects involves:
- Binding to Molecular Targets: The compound's structure allows it to bind to specific sites on enzymes and receptors, influencing biochemical pathways.
- Alteration of Cellular Processes: Through these interactions, it may affect cellular signaling pathways related to inflammation and neuroprotection .
Case Studies
- Study on MAO Inhibition:
- Neuroprotective Effects:
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Structure | Potential MAO-B inhibitor | TBD |
| Safinamide | Similar amine structure | MAO-B inhibition | 21 |
| Rasagiline | Similar amine structure | MAO-B inhibition | 0.35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
